molecular formula C39H64N7O19P3S B1264880 3-Hydroxy-OPC8-CoA

3-Hydroxy-OPC8-CoA

Cat. No.: B1264880
M. Wt: 1059.9 g/mol
InChI Key: PDDHCVXPABQISO-PTAVJDKESA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Hydroxy-OPC8-CoA is a polyol.

Scientific Research Applications

Biosynthesis of Platform Chemicals

3-Hydroxypropionic acid (3-HP), which is related to 3-Hydroxy-OPC8-CoA, is an important platform chemical with a wide range of applications. Research has explored the biosynthesis of 3-HP in cyanobacteria like Synechocystis sp. PCC 6803, demonstrating the potential for photosynthetic production directly from sunlight and CO2. This method optimizes various genetic and cultivation aspects to enhance 3-HP production, highlighting an eco-friendly and sustainable approach to chemical production (Wang et al., 2016).

Engineering Yeast for Production

Another application involves engineering yeast like Saccharomyces cerevisiae for producing 3-HP. By altering the availability of precursors like malonyl-CoA and coupling production with an increased NADPH supply, researchers have substantially improved 3-HP production, showing yeast's potential as a bio-based cell factory for 3-HP and related chemicals (Chen et al., 2014).

Methanol to 3-HP Conversion

The use of Methylobacterium extorquens AM1 for converting methanol into 3-HP represents another innovative application. This process involves constructing a malonyl-CoA pathway and optimizing gene expression, demonstrating a novel approach to producing 3-HP from alternative carbon feedstocks (Yang et al., 2017).

Industrial and Material Applications

3-HP is also a precursor for various industrial applications, including the production of biodegradable plastics like poly(3-hydroxybutyrate-co-3-hydroxyvalerate). Research into Escherichia coli strains has enabled direct synthesis of these plastics from unrelated carbon sources, marking a significant step towards the industrial application of bio-based plastics (Srirangan et al., 2016).

Properties

Molecular Formula

C39H64N7O19P3S

Molecular Weight

1059.9 g/mol

IUPAC Name

S-[2-[3-[[4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 3-hydroxy-8-[(1S,2S)-3-oxo-2-[(Z)-pent-2-enyl]cyclopentyl]octanethioate

InChI

InChI=1S/C39H64N7O19P3S/c1-4-5-7-12-26-24(13-14-27(26)48)10-8-6-9-11-25(47)19-30(50)69-18-17-41-29(49)15-16-42-37(53)34(52)39(2,3)21-62-68(59,60)65-67(57,58)61-20-28-33(64-66(54,55)56)32(51)38(63-28)46-23-45-31-35(40)43-22-44-36(31)46/h5,7,22-26,28,32-34,38,47,51-52H,4,6,8-21H2,1-3H3,(H,41,49)(H,42,53)(H,57,58)(H,59,60)(H2,40,43,44)(H2,54,55,56)/b7-5-/t24-,25?,26-,28+,32+,33+,34?,38+/m0/s1

InChI Key

PDDHCVXPABQISO-PTAVJDKESA-N

Isomeric SMILES

CC/C=C\C[C@H]1[C@H](CCC1=O)CCCCCC(CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C(N=CN=C43)N)O)OP(=O)(O)O)O)O

Canonical SMILES

CCC=CCC1C(CCC1=O)CCCCCC(CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)OP(=O)(O)O)O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Hydroxy-OPC8-CoA
Reactant of Route 2
Reactant of Route 2
3-Hydroxy-OPC8-CoA
Reactant of Route 3
Reactant of Route 3
3-Hydroxy-OPC8-CoA
Reactant of Route 4
Reactant of Route 4
3-Hydroxy-OPC8-CoA
Reactant of Route 5
Reactant of Route 5
3-Hydroxy-OPC8-CoA
Reactant of Route 6
Reactant of Route 6
3-Hydroxy-OPC8-CoA

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.